Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
Description
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30426 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
Molecular Formula |
C11H14N2O5S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
methyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4(7)3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2,1H3 |
InChI Key |
HQUBJHSYNRGYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under various conditions, including:
Neat Methods: Stirring without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring of ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (OH-, NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
There appears to be limited information available specifically on the applications of "Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate." However, some information can be gleaned from the provided search results regarding similar compounds and their uses, which may provide insights into potential applications.
Related Compounds and Applications
-
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: This compound, closely related to this compound, is a versatile chemical compound used in drug development and material science.
- Chemistry: It serves as a building block for synthesizing complex organic molecules.
- Biology: It is employed in studying enzyme mechanisms and protein-ligand interactions.
- Medicine: It acts as a precursor in developing pharmaceutical agents.
- Industry: It is used in producing dyes, pigments, and other industrial chemicals.
- ** charge transfer complex, 2-aminopyridinium-4-methylbenzenesulfonate (APTS)**: APTS is synthesized and its biological activities, such as DNA binding and antioxidant activity, have been studied . The results indicated that the compound could interact with DNA through intercalation and show significant capacity of scavenging with 2,2-diphenyl-2-picryl-hydrazyl (DPPH) .
Potential Applications Based on Functional Groups
The compound's structure, featuring an amino group, a cyano group, and a sulfonate group, suggests several potential applications:
- Organic Synthesis: The amino and cyano groups can participate in nucleophilic substitution and condensation reactions, making it a valuable building block for synthesizing heterocyclic compounds.
- Medicinal Chemistry: It can serve as an intermediate in synthesizing biologically active compounds, including potential chemotherapeutic agents. Derivatives of ethyl 2-amino-2-cyanoacetate have shown potential as antimicrobial agents and in cancer therapy.
- Catalysis: Sulfonic acids, including 4-methylbenzenesulfonate derivatives, can be used as catalysts in various chemical reactions . They can act as Brønsted acidic sites in homogeneous and heterogeneous catalysis .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N-cyanoacetamides: These compounds are structurally similar and are used as precursors for heterocyclic synthesis.
Methyl cyanoacetate: Another related compound used in similar synthetic applications.
Uniqueness: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.
Biological Activity
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields.
This compound has the molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of approximately 300.33 g/mol. The structure includes a cyano group, an amino group, and a sulfonate group, which contribute to its solubility and reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures display antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Anticancer Activity : The presence of the cyano and amino groups may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of similar compounds can inhibit tumor growth in vitro .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it could potentially modulate RNase L activity, which plays a crucial role in antiviral responses .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- One-Pot Multicomponent Reactions : This method involves combining methyl cyanoacetate with appropriate amines and sulfonyl chlorides under optimized conditions to yield the desired sulfonate derivative efficiently .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of methyl 2-amino-2-cyanoacetate derivatives against common bacterial strains. Results indicated that certain derivatives exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 20 | S. aureus |
| Methyl 2-amino-2-cyanoacetate | 18 | P. aeruginosa |
Case Study 2: Anticancer Potential
In vitro studies were conducted to assess the anticancer activity of methyl 2-amino-2-cyanoacetate against various cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 28 | Inhibition of proliferation |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate?
The compound can be synthesized via a multi-step pathway starting from methyl 2-cyanoacetate. Key steps include:
- Oximation : Conversion of methyl 2-cyanoacetate to its hydroxyimino derivative using hydroxylamine.
- Reduction : Reduction of the hydroxyimino group to an amine using catalytic hydrogenation or chemical reductants.
- Sulfonation : Reaction with 4-methylbenzenesulfonic acid to form the sulfonate salt.
Yield optimization often requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization .
Q. How should this compound be stored to maintain stability?
Short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) are recommended. The compound should be kept in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Desiccants are advised to mitigate moisture absorption .
Q. What spectroscopic techniques are critical for structural confirmation?
- X-ray Crystallography : Provides definitive bond lengths, angles, and hydrogen bonding patterns (e.g., N–H···O interactions involving the sulfonate group) .
- FTIR : Identifies functional groups (e.g., cyano stretching at ~2200 cm⁻¹, sulfonate S=O at ~1200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, with the sulfonate group influencing chemical shifts .
Q. Which crystallographic software is suitable for structural analysis?
- SHELX Suite : SHELXL is widely used for refining small-molecule structures, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .
- WinGX : Integrates tools for data reduction (e.g., SADABS), structure solution (e.g., SHELXD), and visualization (ORTEP) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into discrete motifs (e.g., chains, rings). For example:
Q. What challenges arise in the amidation of Methyl 2-amino-2-cyanoacetate derivatives?
- Low Reactivity : Steric hindrance from the cyano and sulfonate groups can impede nucleophilic attack.
- Solubility Issues : Polar aprotic solvents (e.g., DMF) may improve reactivity but complicate purification.
- Mitigation Strategies : Use high-pressure reactors (e.g., 0.3 MPa) or aqueous ammonia to enhance reaction rates. Methyl esters generally exhibit higher reactivity than ethyl analogs .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated geometries to identify outliers.
- Dynamic NMR : Resolve rotational barriers or conformational equilibria causing split signals.
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve ambiguous electron density .
Q. What role does the 4-methylbenzenesulfonate group play in crystallinity and solubility?
- Crystallinity : The sulfonate group enhances lattice stability via strong hydrogen bonds and ionic interactions, often leading to high-melting-point crystals.
- Solubility : The group increases polarity, improving solubility in polar solvents (e.g., DMSO, methanol) but reducing it in non-polar media. The methyl substituent on the benzene ring may introduce hydrophobic pockets in the crystal lattice .
Q. How can reaction yields be optimized in large-scale syntheses?
Q. What computational methods predict the compound’s solid-state behavior?
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from crystallographic data.
- Molecular Dynamics (MD) : Simulates thermal stability and solvent effects on crystal packing.
- DFT Calculations : Predict vibrational spectra (IR/Raman) and electronic properties for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
